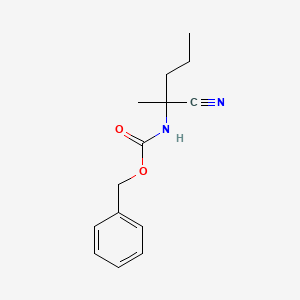
Benzyl (2-cyanopentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(1-cyano-1-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is known for its unique chemical structure, which includes a benzyl group, a cyano group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(1-cyano-1-methylbutyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with N-(1-cyano-1-methylbutyl)amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of benzyl N-(1-cyano-1-methylbutyl)carbamate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(1-cyano-1-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl N-(1-cyano-1-methylbutyl)carbamate oxides.
Reduction: Benzyl N-(1-amino-1-methylbutyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(1-cyano-1-methylbutyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-(1-cyano-1-methylbutyl)carbamate involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carbamate moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the cyano group, making it less reactive in certain chemical reactions.
N-(1-cyano-1-methylbutyl)carbamate: Lacks the benzyl group, affecting its lipophilicity and membrane penetration.
Methyl N-(1-cyano-1-methylbutyl)carbamate: Has a methyl group instead of a benzyl group, altering its chemical properties and reactivity.
Uniqueness
Benzyl N-(1-cyano-1-methylbutyl)carbamate is unique due to its combination of a benzyl group, a cyano group, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
benzyl N-(2-cyanopentan-2-yl)carbamate |
InChI |
InChI=1S/C14H18N2O2/c1-3-9-14(2,11-15)16-13(17)18-10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) |
InChI Key |
KNFHJRPOWOMBEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C#N)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















